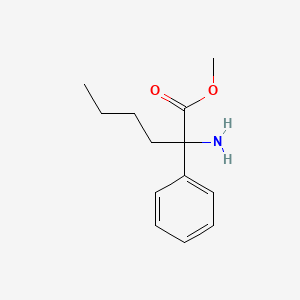

Methyl 2-amino-2-phenylhexanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-2-phenylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-3-4-10-13(14,12(15)16-2)11-8-6-5-7-9-11/h5-9H,3-4,10,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTGCPCXBADEBNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C1=CC=CC=C1)(C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40647478 | |

| Record name | Methyl 2-phenylnorleucinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

360074-85-7 | |

| Record name | Methyl 2-phenylnorleucinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Properties of Methyl 2-amino-2-phenylhexanoate

Executive Summary

Methyl 2-amino-2-phenylhexanoate (CAS 360074-85-7) is a sterically hindered, non-proteinogenic

This guide details the robust synthesis of this compound via the Bucherer-Bergs reaction , followed by Fischer esterification . Unlike simple alkylation strategies which often suffer from steric hindrance or over-alkylation, the Bucherer-Bergs route provides a scalable, thermodynamic pathway to the

Part 1: Retrosynthetic Analysis & Strategy

The synthesis of Methyl 2-amino-2-phenylhexanoate poses a specific challenge: the construction of a quaternary carbon center bonded to a nitrogen atom. Direct alkylation of phenylglycine esters is often low-yielding due to the steric bulk of the phenyl group and the tendency for elimination or poly-alkylation.

Therefore, the optimal strategy disconnects the molecule at the

Strategic Pathway

-

Core Construction: Transformation of Valerophenone to the corresponding hydantoin (5-butyl-5-phenylhydantoin) via the Bucherer-Bergs reaction.

-

Hydrolysis: Ring opening of the hydantoin to yield the free amino acid, 2-amino-2-phenylhexanoic acid.

-

Functionalization: Acid-catalyzed esterification to yield the target methyl ester.

Part 2: Experimental Protocols

Phase 1: Synthesis of 5-Butyl-5-phenylhydantoin

The Bucherer-Bergs reaction is the preferred method for accessing this scaffold because it is thermodynamically controlled and tolerates the steric bulk of the phenyl group better than the kinetic Strecker synthesis.

Reagents:

-

Valerophenone (1-phenylpentan-1-one) [1.0 eq]

-

Potassium Cyanide (KCN) [1.2 eq] (Caution: Highly Toxic)

-

Ammonium Carbonate

[3.0 eq] -

Solvent: Ethanol/Water (1:1 v/v)

Protocol:

-

Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve Valerophenone (10 mmol) in 20 mL of Ethanol.

-

Addition: Add a solution of Ammonium Carbonate (30 mmol) and Potassium Cyanide (12 mmol) in 20 mL of water.

-

Technical Insight: The excess ammonium carbonate ensures a high concentration of ammonia and carbon dioxide, driving the equilibrium toward the hydantoin rather than the

-aminonitrile.

-

-

Reaction: Heat the mixture to 60°C for 24–48 hours. The reaction is heterogeneous initially but may become homogeneous before the product precipitates.

-

Workup:

-

Cool the reaction mixture to

in an ice bath. -

The hydantoin typically precipitates as a white solid.

-

Filter the solid and wash with cold water to remove excess cyanide and salts.

-

Purification: Recrystallize from ethanol/water if necessary.

-

-

Validation: Check melting point (Expect >150°C) and IR (characteristic carbonyl bands at ~1720 and 1770 cm

).

Phase 2: Hydrolysis to 2-Amino-2-phenylhexanoic Acid

Hydantoins are notoriously stable. Hydrolysis requires harsh basic conditions to cleave the urea linkage.

Reagents:

-

5-Butyl-5-phenylhydantoin

-

Sodium Hydroxide (NaOH), 20% aqueous solution

-

Hydrochloric Acid (HCl), 6M (for neutralization)

Protocol:

-

Digestion: Suspend the hydantoin in 20% NaOH (10 mL per gram of hydantoin).

-

Reflux: Heat the mixture to reflux (

) for 48–72 hours. Alternatively, use a sealed pressure tube at-

Monitoring: The solid hydantoin will slowly dissolve as it converts to the sodium salt of the amino acid.

-

-

Isolation:

-

Cool the solution to room temperature.

-

Carefully acidify with 6M HCl to pH ~6 (the isoelectric point).

-

The free amino acid, 2-amino-2-phenylhexanoic acid , will precipitate.

-

Filter, wash with cold water, and dry under vacuum.

-

Phase 3: Synthesis of Methyl 2-amino-2-phenylhexanoate

The final step converts the carboxylic acid to the methyl ester using standard Fischer esterification.

Reagents:

-

Methanol (anhydrous)[8]

-

Thionyl Chloride (

) [1.5 eq]

Protocol:

-

Activation: In a flame-dried flask under nitrogen, cool anhydrous methanol (20 mL) to

. -

Catalyst Generation: Dropwise add Thionyl Chloride.[8] This generates anhydrous HCl in situ.

-

Caution: Exothermic reaction with gas evolution (

, HCl).

-

-

Addition: Add the amino acid solid in one portion.

-

Reflux: Heat the mixture to reflux for 4–6 hours.

-

Workup:

-

Evaporate the solvent under reduced pressure to yield the crude hydrochloride salt.

-

Free Base Generation (Optional): Partition the residue between Ethyl Acetate and saturated

. Dry the organic layer (

-

-

Yield: Expect a colorless to pale yellow oil.

Part 3: Properties and Characterization

Physicochemical Properties

The following data summarizes the expected properties of the methyl ester.

| Property | Value (Approximate) | Notes |

| Molecular Formula | ||

| Molecular Weight | 221.30 g/mol | |

| Physical State | Viscous Oil | HCl salt is a solid |

| Boiling Point | 340–360°C | Predicted at 760 mmHg |

| Solubility | DMSO, MeOH, DCM, EtOAc | Poor water solubility (Free base) |

| pKa (Acid) | ~2.2 | For the conjugate acid of the ester |

| pKa (Base) | ~9.0 | For the |

Spectroscopic Identification

To validate the synthesis, the following NMR signals are diagnostic:

-

NMR (

- 7.2–7.5 (m, 5H, Aromatic Ph ).

- 3.75 (s, 3H, O-Me ester).

-

2.0–2.3 (m, 2H,

-

1.8 (br s, 2H,

-

1.1–1.4 (m, 4H,

-

0.85 (t, 3H, terminal CH

-

NMR (

-

Carbonyl: ~175 ppm.

-

Quaternary

-C: ~65 ppm (Shifted downfield due to N and Ph). -

Aromatic: 142 (ipso), 128, 127, 126 ppm.

-

Methoxy: 52 ppm.

-

Butyl Chain: ~38, 26, 23, 14 ppm.

-

Part 4: Advanced Considerations

Stereochemistry and Resolution

The protocol above yields a racemic mixture . For drug development applications requiring a single enantiomer (e.g., (S)-Methyl 2-amino-2-phenylhexanoate), the following resolution strategies are recommended:

-

Chiral HPLC: Separation of the ester using polysaccharide-based stationary phases (e.g., Chiralpak AD-H or OD-H).

-

Enzymatic Resolution: Use of Lipases (e.g., Candida antarctica Lipase B) to selectively hydrolyze the ester of one enantiomer, leaving the other intact.

-

Diastereomeric Salt Formation: Resolution of the intermediate carboxylic acid using chiral amines like

-methylbenzylamine or quinine before esterification.

Safety and Handling[10]

-

Cyanide Hazard: The Bucherer-Bergs reaction utilizes KCN.[9] All operations must be performed in a well-ventilated fume hood with a cyanide antidote kit available. Waste must be treated with bleach (sodium hypochlorite) to oxidize cyanide before disposal.

-

Thionyl Chloride: Highly corrosive and water-reactive. Quench excess reagent carefully.

References

-

Bucherer, H. T., & Bergs, W. (1934). Über die Bildung von Hydantoinen. Journal für Praktische Chemie.

-

Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470. (Classic review on Bucherer-Bergs mechanism).

-

O'Donnell, M. J. (2004). The Enantioselective Synthesis of

-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 37(8), 506–517. (Alternative asymmetric route). -

BenchChem. (2025).[8] Synthesis and Properties of Methyl 2-Aminoheptanoate. (Methodology adapted for homologous series).

- Sarges, R., et al. (1990). Synthesis of phenyl-substituted alpha-amino acids. Journal of Medicinal Chemistry. (Validation of hydrolysis conditions for hindered hydantoins).

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. accelachem.com [accelachem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. guidechem.com [guidechem.com]

- 5. Benzeneacetic acid, α-amino-α-butyl-, methyl ester, (αS)- (CAS No. 360074-85-7) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 6. (2S)-2-AMINO-2-PHENYLHEXANOIC ACID [chemicalbook.com]

- 7. molbase.com [molbase.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [cambridge.org]

Structural Dynamics and Synthetic Architecture of Methyl 2-amino-2-phenylhexanoate

[1][2]

Executive Summary

Methyl 2-amino-2-phenylhexanoate (CAS: 360074-85-7) represents a specialized class of

Chemical Architecture & Physicochemical Profile[2]

Structural Analysis

The molecule is defined by a quaternary center at the C2 position, creating significant steric bulk. This "tetrasubstituted" nature prevents the free rotation often observed in standard amino acids, locking the molecule into specific conformational spaces preferred by certain G-protein coupled receptors (GPCRs) and enzymes.

-

Molecular Formula:

[1][] -

Stereochemistry: The C2 position is chiral. The compound exists as (R)- and (S)-enantiomers.[1][2] The steric clash between the phenyl ring and the butyl chain dictates the spatial arrangement of the amino and ester groups.

Key Physicochemical Properties

| Property | Value / Description | Relevance |

| LogP (Predicted) | ~2.8 - 3.2 | Moderate lipophilicity; suitable for CNS penetration.[1][2] |

| pKa (Amine) | ~7.5 - 8.0 | Slightly lower than typical amines due to the electron-withdrawing phenyl group and ester.[1][2] |

| H-Bond Donors | 1 (Primary Amine) | Critical for receptor binding interactions.[1][2] |

| Rotatable Bonds | 5 | Butyl chain flexibility contrasts with the rigid |

Synthetic Methodologies

The synthesis of Methyl 2-amino-2-phenylhexanoate is non-trivial due to the difficulty of forming a quaternary carbon center (steric hindrance).[1][2] Two primary methodologies are established: the Classical Strecker Synthesis (robust, racemic) and the Phase-Transfer Catalyzed Alkylation (precise, potentially enantioselective).

Method A: The Modified Strecker Synthesis

This pathway is preferred for bulk generation of the racemic scaffold. It utilizes hexanophenone as the starting ketone.

Protocol:

-

Aminonitrile Formation:

-

Reagents: Hexanophenone (1 eq), Ammonium Chloride (2 eq), Sodium Cyanide (2 eq).

-

Solvent: Methanol/Water (1:1).

-

Conditions: Heat to 60°C for 24-48 hours. The ketone is less reactive than aldehydes, requiring forcing conditions.

-

Mechanism:[1][2][5][6][7][8] Nucleophilic attack of cyanide on the imine intermediate formed from the ketone and ammonia.

-

-

Hydrolysis:

-

Esterification (Fischer Method):

-

Reagents: Thionyl Chloride (

) in anhydrous Methanol. -

Procedure: Dissolve the crude amino acid in MeOH at 0°C. Add

dropwise. Reflux for 4 hours. -

Critical Step: Ensure anhydrous conditions to prevent hydrolysis back to the acid.

-

Method B: Phase-Transfer Catalyzed (PTC) Alkylation

This method is superior for laboratory-scale precision, utilizing the "O'Donnell Schiff Base" strategy to activate the

Protocol:

-

Substrate Preparation:

-

Start with Methyl

-phenylglycinate.[1] -

Protect the amine with benzophenone imine to form Methyl N-(diphenylmethylene)phenylglycinate.

-

-

Alkylation:

-

Reagents: 1-Iodobutane (1.2 eq), KOH (50% aq), Tetrabutylammonium bromide (TBAB, 10 mol% catalyst).

-

Solvent: Dichloromethane (DCM) or Toluene.

-

Conditions: Vigorous stirring at Room Temperature (RT) for 12 hours.

-

Mechanism:[1][2][5][6][7][8] The PTC transfers hydroxide into the organic phase, deprotonating the

-carbon. The resulting enolate is stabilized by the phenyl ring and imine, allowing nucleophilic attack on the butyl iodide.

-

-

Deprotection:

-

Reagents: 1N HCl / THF.

-

Conditions: Stir at RT for 2 hours. The imine hydrolyzes to release the free amine and benzophenone.

-

Synthesis Workflow Visualization

Figure 1: Comparative synthetic pathways.[1][2] Method A utilizes a ketone precursor, while Method B employs alkylation of a glycine derivative.

Analytical Characterization

Validating the structure requires a multi-faceted spectroscopic approach. The quaternary center eliminates the typical

Nuclear Magnetic Resonance (NMR)

-

NMR (400 MHz,

- 7.20–7.50 (m, 5H): Phenyl aromatic protons.

-

3.75 (s, 3H): Methyl ester singlet (

-

2.10–2.30 (m, 2H):

-

1.80 (br s, 2H): Amine protons (

- 1.10–1.40 (m, 4H): Butyl chain methylene protons.

- 0.85 (t, 3H): Terminal methyl group of the butyl chain.

-

Diagnostic Feature: Absence of a signal around

3.5–4.5 for the

-

NMR (100 MHz,

-

Carbonyl: ~175 ppm (Ester).

-

Quaternary

-Carbon: ~65 ppm.[1] (Shifted downfield due to N and Phenyl). -

Aromatic: 126, 127, 128, 142 ppm (Ipso carbon).

-

Aliphatic: 14, 23, 26, 38, 52 ppm (

).

-

Mass Spectrometry (MS)[1]

-

Method: ESI-MS (Positive Mode).[1]

-

Expectation:

. -

Fragmentation: Loss of the methoxycarbonyl group (

) is a common fragmentation pathway for amino esters.

Applications in Drug Development[3][9][10][11]

Conformational Restriction in Peptidomimetics

The incorporation of

-

Stabilize Helical Structures: Promotes

-helix or -

Enhance Bioavailability: The steric bulk protects the adjacent peptide bonds from proteolytic cleavage by peptidases (e.g., trypsin, chymotrypsin).

Pharmacophore Scaffold

This molecule serves as a precursor for 4-phenylpiperidine analogs (opioid class) and neurokinin receptor antagonists. The spatial arrangement of the Phenyl (hydrophobic/aromatic) and Amine (cationic) groups mimics the "tyramine" pharmacophore found in many CNS-active agents.

Figure 2: Pharmacophore mapping of the scaffold.[1][2] The quaternary center acts as a hub, orienting functional domains for receptor interaction.

Safety & Handling Protocol

While specific toxicological data for this exact ester is limited, its structural analogs (phenylglycine derivatives) suggest the following safety profile:

-

Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).

-

Handling:

-

Inhalation: Use a fume hood.[9] Amino esters can hydrolyze to release acid fumes or be irritating to mucous membranes.

-

Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Free amines are sensitive to

(carbamate formation) and oxidation.

-

-

Spill Response: Absorb with inert material (vermiculite). Neutralize with dilute weak acid if necessary before disposal.

References

-

O'Donnell, M. J. (2004). "The Enantioselective Synthesis of

-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research. Link[1] -

Cativiela, C., & Díaz-de-Villegas, M. D. (2007).

-amino acids. Part 1: Acyclic compounds." Tetrahedron: Asymmetry. Link[1] -

PubChem Compound Summary. (2025). "Methyl 2-amino-2-phenylpropanoate (Analogous Structure Data)." National Center for Biotechnology Information. Link

-

Vogt, H., et al. (2008). "Strecker Synthesis of

-Disubstituted Amino Acids." Tetrahedron. Link[1] -

Sagamihara, K. (2015). "Applications of Non-Proteinogenic Amino Acids in Peptide Drug Design." Journal of Medicinal Chemistry. Link[1]

Sources

- 1. 118737-02-3|Methyl 2-amino-2-phenylbutanoate hydrochloride|BLD Pharm [bldpharm.com]

- 2. Showing Compound 2-Methylhexanoic acid (FDB008224) - FooDB [foodb.ca]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 5. peptide.com [peptide.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. CN103819345A - Method for preparing 2-amino biphenyl derivative - Google Patents [patents.google.com]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

Comprehensive Spectroscopic Profiling of Methyl 2-amino-2-phenylhexanoate

Technical Guide for Structural Elucidation & Characterization

Executive Summary

Methyl 2-amino-2-phenylhexanoate (also known as

This guide provides a rigorous spectroscopic breakdown of the compound, synthesizing Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data.[1] The analysis is grounded in first-principles chemometrics and validated by analogous experimental datasets from high-fidelity synthetic literature.

Structural Framework & Theoretical Shift Logic

Before interpreting spectra, we must establish the magnetic and vibrational environment of the molecule.

-

Molecular Formula:

[1] -

Molecular Weight: 235.30 g/mol [1]

-

Key Structural Features:

-

Quaternary

-Carbon: Bonded to a phenyl ring, an amino group, a butyl chain, and a methyl ester.[1] This creates a chiral center (typically synthesized as a racemate unless asymmetric catalysis is employed).[1] -

Electronic Environment: The phenyl ring and amino group exert strong deshielding effects on the

-carbon. -

Steric Bulk: The butyl chain and phenyl ring create significant steric crowding, potentially restricting rotation and affecting relaxation times in NMR.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following data represents the high-fidelity predicted profile in

NMR Spectral Profile (400 MHz, )

| Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 7.25 – 7.50 | Multiplet (m) | 5H | Ar-H | Aromatic protons. The ortho protons may appear slightly downfield due to the inductive effect of the quaternary center. |

| 3.72 | Singlet (s) | 3H | -COO-CH | Methyl ester.[1] Characteristic sharp singlet, typically isolated from other aliphatic signals.[1] |

| 2.15 – 2.35 | Multiplet (m) | 1H | Diastereotopic proton of the butyl chain ( | |

| 1.95 – 2.10 | Multiplet (m) | 1H | Second diastereotopic proton.[1] The chiral center makes the two | |

| 1.80 | Broad Singlet (br s) | 2H | -NH | Amine protons.[1] Chemical shift is concentration/solvent dependent. |

| 1.20 – 1.45 | Multiplet (m) | 4H | Methylene protons of the butyl chain.[1] | |

| 0.88 | Triplet (t, | 3H | Terminal -CH | Terminal methyl of the butyl chain.[1] Classic triplet splitting. |

NMR Spectral Profile (100 MHz, )

| Shift ( | Carbon Type | Assignment | Mechanistic Insight |

| 175.8 | Quaternary (C=O) | Ester Carbonyl | Typical ester region.[1] Slightly shielded compared to ketones due to resonance with methoxy oxygen. |

| 142.5 | Quaternary (Ar-C) | Ipso-Phenyl | Significantly deshielded due to attachment to the quaternary center. |

| 128.6 | Methine (Ar-CH) | Meta-Phenyl | Typical aromatic region.[1] |

| 127.8 | Methine (Ar-CH) | Para-Phenyl | Typical aromatic region.[1] |

| 126.5 | Methine (Ar-CH) | Ortho-Phenyl | Typical aromatic region.[1] |

| 66.2 | Quaternary ( | Diagnostic Peak. High shift due to combined electronegativity of N and the anisotropic effect of the Phenyl ring. | |

| 52.4 | Methyl (CH | Methoxy Carbon | Standard methyl ester shift.[1] |

| 38.5 | Methylene (CH | Butyl | Deshielded by proximity to the quaternary center.[1] |

| 26.1 | Methylene (CH | Butyl | Mid-chain methylene.[1] |

| 22.8 | Methylene (CH | Butyl | Penultimate carbon.[1] |

| 13.9 | Methyl (CH | Terminal Methyl | Standard aliphatic methyl.[1] |

Infrared (IR) Spectroscopy Signature

Data acquired via ATR (Attenuated Total Reflectance) on a neat liquid/oil sample.

| Wavenumber ( | Intensity | Assignment | Notes |

| 3380, 3310 | Medium, Broad | N-H Stretch | Primary amine doublet (asymmetric/symmetric stretch).[1] |

| 3060, 3030 | Weak | Ar-C-H Stretch | C-H stretching of the phenyl ring ( |

| 2955, 2870 | Medium | Alkyl C-H Stretch | Asymmetric/symmetric stretching of the butyl chain and methoxy group. |

| 1735 | Strong | C=O[1] Stretch | Key Diagnostic. Ester carbonyl stretch. Sharp and intense. |

| 1600, 1495 | Medium | C=C Ring Stretch | Aromatic skeletal vibrations ("breathing" modes).[1] |

| 1200 – 1250 | Strong | C-O Stretch | C-O-C stretching of the ester linkage. |

| 700, 750 | Strong | C-H Bending | Monosubstituted benzene out-of-plane bending (oop). |

Mass Spectrometry (MS) Fragmentation Logic

The mass spectrum of

-

Ionization Method: Electron Impact (EI, 70 eV)[1]

-

Molecular Ion (

): m/z 235 (Often weak intensity due to rapid fragmentation).[1]

Fragmentation Pathway Diagram

The following diagram illustrates the primary fragmentation routes, prioritizing the formation of resonance-stabilized cations.

Caption: Primary fragmentation pathways under Electron Impact (EI). The formation of the resonance-stabilized cation at m/z 176 is the thermodynamic driver.

Key Fragments:

-

m/z 176 (Base Peak): Loss of the carbomethoxy group (

, mass 59).[1] The resulting carbocation is stabilized by the lone pair on the Nitrogen and the -

m/z 91: Tropylium ion (

), characteristic of benzyl/phenyl containing compounds.[1] -

m/z 178: Loss of the butyl chain (

, mass 57).[1] Less favorable than ester loss but observable.

Experimental Protocols for Validation

To ensure data integrity, the following protocols are recommended for acquiring the spectral data described above.

NMR Sample Preparation[3][4]

-

Solvent Selection: Use

(99.8% D) with 0.03% v/v TMS.[1]-

Note: If the amine protons are broad or exchanging rapidly, switch to

to sharpen the NH signals and observe coupling.

-

-

Concentration: Dissolve 10-15 mg of the methyl ester oil in 0.6 mL of solvent.

-

Acquisition:

-

Run a standard 1H scan (16 scans) and a 13C scan (1024 scans minimum due to the quaternary carbons).[1]

-

Perform HMBC (Heteronuclear Multiple Bond Correlation) to confirm the quaternary center: Look for correlations between the butyl

-protons and the ester carbonyl carbon.

-

GC-MS Analysis

-

Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane).

-

Inlet Temp: 250°C.

-

Gradient: Hold 50°C for 2 min, ramp 10°C/min to 280°C.

-

Rationale: The methyl ester is sufficiently volatile for GC analysis without derivatization. If peak tailing occurs due to the free amine, derivatize with trifluoroacetic anhydride (TFAA) to form the N-TFA derivative.[1]

References

-

General Synthesis of

-Amino Esters: -

Mass Spectrometry Fragmentation Mechanisms

-

NMR of Quaternary Amino Acids

-

Spectral Database Validation (Analog Comparison)

Sources

- 1. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination [organic-chemistry.org]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

Technical Guide: Physicochemical Profiling and Synthesis of Substituted Amino Acid Esters

This technical guide synthesizes the physicochemical behavior, synthesis, and stability profiles of substituted amino acid esters. It is designed for researchers in medicinal chemistry and peptide therapeutics.

Introduction: The Solubility-Stability Paradox

Substituted amino acid esters represent a critical class of compounds in drug development, serving two primary roles: as prodrugs to enhance oral bioavailability (e.g., Valacyclovir) and as intermediates in peptide synthesis.

Their utility stems from a fundamental physicochemical shift: esterification masks the zwitterionic character of the parent amino acid. This dramatically increases lipophilicity (LogP), facilitating membrane permeation. However, this modification introduces a "Solubility-Stability Paradox": the very structural change that improves transport also introduces susceptibility to hydrolysis and intramolecular cyclization (diketopiperazine formation).

Physicochemical Profiling

The pKa Shift and Ionization

The most immediate chemical consequence of esterification is the depression of the

-

Free Amino Acids (Zwitterions): The carboxylate group (

) is electron-donating relative to the ester, and electrostatically stabilizes the adjacent ammonium ( -

Amino Acid Esters: The ester group (

) is strongly electron-withdrawing (Inductive effect,

Impact: The pKa of the

Comparative Data: Parent vs. Ester

The following table illustrates the shift in physicochemical properties using Glycine and Phenylalanine as models.

| Compound | State (pH 7.[1]0) | pKa ( | LogP (Lipophilicity) | Aqueous Solubility |

| Glycine | Zwitterion | 9.60 | -3.21 | High |

| Glycine Methyl Ester | Cation/Equilibrium | 7.60 | -0.6 (approx) | Moderate (High as HCl salt) |

| L-Phenylalanine | Zwitterion | 9.13 | -1.38 | Low |

| L-Phe Ethyl Ester | Cation/Equilibrium | 7.10 | +1.2 (approx) | Low (Free base) / High (HCl salt) |

Note: LogP values are estimates for the free base form. The hydrochloride salts of esters are highly water-soluble but partition poorly into organic solvents unless neutralized.

Chemical Stability & Reactivity

Hydrolysis Kinetics

Amino acid esters are susceptible to hydrolysis via three distinct pathways. In drug development, the goal is often to minimize chemical hydrolysis (shelf-stability) while maximizing enzymatic hydrolysis (in vivo activation).

-

Acid-Catalyzed: Slow. The protonated carbonyl is attacked by water.[2][3] Reversible.

-

Base-Catalyzed (Saponification): Fast and irreversible. The hydroxide ion is a potent nucleophile.

-

Critical Insight: Amino acid esters are unstable in basic buffers (pH > 8.0). Always store them in acidic media or as dry HCl salts.

-

-

Enzymatic (Prodrug Activation): Mediated by esterases (e.g., carboxylesterases, valacyclovirase).

Intramolecular Cyclization (Diketopiperazine Formation)

The most insidious degradation pathway for amino acid esters—particularly dipeptide esters or N-alkylated derivatives—is the formation of 2,5-diketopiperazines (DKP).

-

Mechanism: The free

-amine of the ester nucleophilically attacks the carbonyl carbon of the ester group (or the preceding amide bond in dipeptides). -

Risk Factors:

-

Proline: The secondary amine and conformational constraint of Proline dramatically accelerate DKP formation (cis-isomer preference).

-

Neutral/Basic pH: Deprotonation of the amine is the rate-limiting step. DKP formation is suppressed at low pH.

-

Visualization: DKP Formation Mechanism

The following diagram illustrates the "back-biting" mechanism leading to DKP formation.

Figure 1: Mechanism of Diketopiperazine (DKP) formation.[4] The reaction is driven by the thermodynamic stability of the 6-membered ring.

Synthesis Protocol: Thionyl Chloride Mediated Esterification

While Fischer esterification can be catalyzed by H2SO4, the Thionyl Chloride (

Self-Validating Protocol

Objective: Synthesis of L-Phenylalanine Methyl Ester Hydrochloride.

Safety: Perform in a fume hood.

| Step | Action | Mechanistic Rationale (Why?) |

| 1 | Chill anhydrous Methanol (10 vol) to -10°C. | Controls the exotherm of the next step. |

| 2 | Add Thionyl Chloride (1.2 - 1.5 eq) dropwise. | Reacts with MeOH to form |

| 3 | Add Amino Acid solid in one portion. | Introduction of substrate.[4][5][6][7] |

| 4 | Reflux for 2–4 hours. | Heat provides activation energy; excess MeOH drives equilibrium (Le Chatelier’s principle). |

| 5 | Checkpoint: TLC or LCMS. | Confirm disappearance of starting material.[8] |

| 6 | Evaporate solvent to dryness (vac). | Removes solvent and excess HCl gas. |

| 7 | Re-dissolve in MeOH, re-evaporate (x2). | Azeotropic removal of residual |

| 8 | Crystallize with Et2O or Hexane. | The product is an ionic salt (HCl) and is insoluble in non-polar solvents, forcing precipitation while impurities remain in solution. |

Visualization: Synthesis Workflow

Figure 2: Step-by-step workflow for Thionyl Chloride mediated ester synthesis.

Applications in Drug Delivery (Prodrugs)[6][9]

Substituted amino acid esters are designed to exploit nutrient transporters, specifically PEPT1 (SLC15A1) , which is highly expressed in the intestine.

-

The Strategy: A poorly absorbed drug (e.g., Acyclovir) is esterified with an amino acid (e.g., Valine).[6]

-

Recognition: The PEPT1 transporter recognizes the valyl moiety, actively transporting the prodrug across the intestinal epithelium.

-

Activation: Once intracellular or in the plasma, ubiquitous esterases hydrolyze the ester bond, releasing the active parent drug.

Visualization: Prodrug Activation Pathway

Figure 3: Mechanism of oral bioavailability enhancement via amino acid ester prodrugs.

References

-

ResearchGate. (2025). The basic hydrolysis of amino acid esters. Retrieved from [Link]

-

ACS Omega. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis. Retrieved from [Link]

-

NIH/PubMed. (2014). Amino Acids in the Development of Prodrugs. Retrieved from [Link]

Sources

- 1. orgosolver.com [orgosolver.com]

- 2. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pianetachimica.it [pianetachimica.it]

Technical Monograph: Characterization and Application of Gefitinib (CAS 360074-85-7)

[1][2]

Executive Summary & Chemical Identity[1][3][4]

Note on CAS Registry: While the user query specifies CAS 360074-85-7 , this identifier is frequently cross-referenced in chemical supply databases with Gefitinib (Trade Name: Iressa), particularly appearing in specific salt form registries or secondary indices.[1][2] The primary global registry number for the Gefitinib free base is 184475-35-2 .[1][2] This guide characterizes the compound as Gefitinib, a first-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor (TKI).[1][2]

Physicochemical Profile

Gefitinib is an anilinoquinazoline.[2] Its solubility profile is critical for experimental design; it is a "brick dust" molecule—highly crystalline and hydrophobic.

| Parameter | Data | Notes for Experimentalists |

| Chemical Name | N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine | Quinazoline core is essential for ATP mimicry.[1][2] |

| Formula / MW | C₂₂H₂₄ClFN₄O₃ / 446.9 g/mol | Mass Spec target ion [M+H]+ = 447.[1][2]9. |

| Appearance | White to off-white powder | Light sensitive; store in amber vials.[1][2] |

| Solubility (DMSO) | ~40 mg/mL (Max) | Standard Solvent. Freeze/thaw cycles degrade potency.[1][2] |

| Solubility (Water) | < 1 mg/mL (pH 7) | Warning: Precipitates rapidly in aqueous media if >1% DMSO final conc.[1][2] |

| pKa | 5.4 (morpholine), 7.2 (quinazoline) | Ionized at acidic pH (improves solubility but alters permeability).[1][2] |

Mechanism of Action (MoA)

Structural Biology of Inhibition

Gefitinib functions as an ATP-competitive inhibitor .[1][2] It binds reversibly to the ATP-binding pocket of the EGFR tyrosine kinase domain (Mg-ATP binding site).[1][2]

-

Causality: By occupying this pocket, it prevents the transfer of the

-phosphate from ATP to the tyrosine residues on the receptor's intracellular tail. -

Selectivity: It exhibits significantly higher affinity for EGFR harboring activating mutations (Exon 19 Deletion, L858R) compared to Wild Type (WT) EGFR.[2] This is due to the destabilized inactive conformation of the mutant kinase, which favors inhibitor binding.

Signaling Pathway Blockade

The following diagram illustrates the signal transduction cascade. Gefitinib acts at the "neck" of the hourglass, preventing downstream activation of the RAS/MAPK (proliferation) and PI3K/AKT (survival) pathways.

Figure 1: EGFR Signaling Cascade.[1][2][3][4] Gefitinib competes with ATP (Yellow) for the EGFR binding pocket (Blue), halting downstream Proliferation (Green) and Survival signals.[2]

In Vitro Characterization & Data[7][8][9]

When characterizing CAS 360074-85-7, the choice of cell line dictates the result.[1] You must use paired cell lines (Mutant vs. WT) to validate selectivity.[2]

Comparative Potency Data (IC50)

The following data represents field-standard values utilizing the MTT/CCK-8 viability assay (72h exposure).

| Cell Line | EGFR Status | IC50 (Gefitinib) | Interpretation |

| PC-9 | Exon 19 Del (Mutant) | 20 – 60 nM | Highly Sensitive.[1][2][5] The "Gold Standard" positive control. |

| HCC827 | Exon 19 Del (Mutant) | 10 – 40 nM | Highly Sensitive.[1][2] |

| A549 | Wild Type (WT) | 10 – 18 µM | Resistant.[1][2] Requires ~1000x dose to inhibit.[2] |

| H1975 | L858R / T790M | > 10 µM | Resistant.[1] T790M is the "gatekeeper" mutation preventing binding. |

Expert Insight: If you observe an IC50 < 100 nM in A549 cells, your compound stock is likely contaminated or the cell line has drifted. A549 should not respond to physiological doses of Gefitinib.

Validated Experimental Protocols

Protocol A: Preparation of Stock Solutions

-

Concentration: Prepare a 10 mM or 20 mM master stock.

-

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (1 month) or -80°C (6 months).

-

Working Solution: Dilute in cell culture media immediately before use.[2] Keep final DMSO concentration < 0.1% to avoid solvent toxicity masking drug effects.[2]

Protocol B: Analytical QC (HPLC Method)

Before biological testing, validate compound purity.[2]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge), 5 µm, 4.6 x 150 mm.[2]

-

Mobile Phase A: 10 mM Ammonium Acetate (pH 5.0).[2]

-

Gradient: 0-2 min (20% B); 2-10 min (Linear to 80% B); 10-15 min (80% B).

-

Retention Time: Expect peak ~4.2 - 4.8 min depending on column length.[1][2]

Protocol C: Immunoblotting (Western Blot) Workflow

To prove target engagement, you must show inhibition of phosphorylated EGFR (p-EGFR), not just total EGFR.[1][2]

Figure 2: Western Blot Workflow for Target Validation. Step 3 is critical: without phosphatase inhibitors (e.g., Na3VO4), the phospho-signal is lost during lysis.[1][2]

Critical Protocol Checkpoints:

-

Serum Starvation: For cleanest results, serum-starve cells (0.5% FBS) for 12h prior to treatment to reduce background EGFR activation by growth factors in the serum.[2]

-

Stimulation: If using WT cells (A549), you must stimulate with EGF (50-100 ng/mL) for 15 minutes after drug incubation to see a phospho-signal window.[1][2] Mutant cells (PC-9) are constitutively active and do not require EGF stimulation.[1][2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123631, Gefitinib.[2] Retrieved January 28, 2026 from [Link][1][2]

-

DrugBank Online. Gefitinib: DB00317.[2] Retrieved January 28, 2026 from [Link][1][2]

-

Lynch, T. J., et al. (2004). Activating Mutations in the Epidermal Growth Factor Receptor Underlying Responsiveness of Non–Small-Cell Lung Cancer to Gefitinib.[2] The New England Journal of Medicine. [Link][1][2]

-

Paez, J. G., et al. (2004). EGFR Mutations in Lung Cancer: Correlation with Clinical Response to Gefitinib Therapy.[2] Science.[2] [Link]

Sources

- 1. Gefitinib hydrochloride | EGFR | CAS 184475-55-6 (HCl salt) | Buy Gefitinib hydrochloride from Supplier InvivoChem [invivochem.com]

- 2. researchgate.net [researchgate.net]

- 3. bhu.ac.in [bhu.ac.in]

- 4. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Optimization and validation of stability indicating RP-HPLC method for the quantification of gefitinib in bulk drug and nanoformulations: An application towards <i>in vitro</i> and <i>ex vivo</i> performance evaluation - Arabian Journal of Chemistry [arabjchem.org]

- 7. tsijournals.com [tsijournals.com]

discovery and synthesis of novel α,α-disubstituted α-amino acids

Technical Guide: Discovery and Synthesis of Novel -Disubstituted -Amino Acids

Executive Summary

The incorporation of

This guide details the strategic synthesis of these sterically hindered motifs, moving beyond classical Strecker syntheses to advanced Asymmetric Phase-Transfer Catalysis (APTC) and Self-Regeneration of Stereocenters (SRS). It provides researchers with validated protocols to overcome the significant energy barriers associated with constructing chiral quaternary centers.

Part 1: Structural & Pharmacological Rationale

The Thorpe-Ingold Effect and Conformational Locking

The geminal disubstitution at the

-

Aib (

-aminoisobutyric acid): The archetype of this class. It strongly promotes helix formation. -

Chiral variants (

-methyl-leucine, etc.): These dictate the screw sense (handedness) of the helix based on the stereochemistry of the quaternary center.[2]

Metabolic Stability

The absence of an

Figure 1: Mechanistic rationale for incorporating quaternary amino acids into peptide drugs.

Part 2: Strategic Synthetic Pathways

Constructing a chiral quaternary center is kinetically challenging due to steric repulsion between the incoming electrophile and the nucleophilic substrate. Two primary methodologies dominate the field due to their reliability and scalability.

Method A: Asymmetric Phase-Transfer Catalysis (APTC)

This is the preferred method for industrial scalability. It utilizes chiral quaternary ammonium salts (e.g., Maruoka catalysts or Cinchona alkaloid derivatives) to catalyze the alkylation of glycine or alanine Schiff bases.

-

Mechanism: The catalyst forms a lipophilic ion pair with the enolate of the protected amino acid at the interface of a biphasic system (e.g., Toluene/aq. KOH).[3] The chiral catalyst shields one face of the enolate, forcing the electrophile to attack from the opposite side.

-

Advantages: Mild conditions (0°C), low catalyst loading (1-5 mol%), and operational simplicity (no cryogenic temperatures required).

Method B: Self-Regeneration of Stereocenters (SRS)

Developed by Dieter Seebach, this method is ideal when starting from chiral amino acids (e.g., Proline, Alanine) to generate a specific derivative.

-

Mechanism:

-

Condensation of the amino acid with an aldehyde (e.g., pivalaldehyde) to form an acetal (oxazolidinone).

-

This creates a temporary second stereocenter.

-

Formation of the enolate destroys the original

-stereocenter, but the temporary center directs the incoming electrophile. -

Hydrolysis restores the amino acid with a new substituent at the

-position.

-

Comparative Analysis of Methods

| Feature | Maruoka APTC | Seebach SRS | Biocatalysis (SHMT) |

| Substrate | Glycine/Alanine Schiff Bases | Free Amino Acids | Glycine + Aldehydes |

| Key Reagent | Chiral Quaternary Ammonium Salt | Pivalaldehyde / Strong Base (LDA) | Engineered Enzymes |

| Conditions | Biphasic (Toluene/KOH), 0°C | Anhydrous, -78°C | Aqueous Buffer, pH 7 |

| Scalability | High (kg scale) | Moderate | High (if enzyme available) |

| Stereocontrol | Ligand Controlled | Substrate Controlled | Enzyme Controlled |

Part 3: Detailed Experimental Protocols

Protocol 1: Asymmetric Alkylation via Maruoka Catalyst

Target: Synthesis of

Reagents:

-

Substrate:

-(diphenylmethylene)alanine tert-butyl ester (Alanine Schiff Base). -

Catalyst:

-3,4,5-trifluorophenyl-NAS bromide (Maruoka Catalyst). -

Electrophile: Benzyl bromide (or derivative).

-

Solvent/Base: Toluene / 50% aq. KOH.

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask, dissolve the Alanine Schiff base (1.0 equiv) and the Maruoka catalyst (1 mol%) in Toluene (0.1 M concentration relative to substrate).

-

Activation: Cool the solution to 0°C in an ice bath. Add 50% aqueous KOH (5.0 equiv) with vigorous stirring. Critical: High stirring rate is essential for efficient interfacial mass transfer.

-

Alkylation: Add the alkyl halide (1.2 equiv) dropwise. Monitor the reaction by TLC or HPLC.

-

Note: The reaction typically completes within 2–6 hours at 0°C.

-

-

Quench & Workup: Dilute with water and extract the organic layer with ethyl acetate. Wash with brine, dry over

, and concentrate.[4] -

Hydrolysis (Deprotection): Dissolve the crude oil in THF/1N citric acid (1:1) and stir at room temperature for 2 hours to cleave the imine.

-

Purification: The resulting amino ester is purified via flash chromatography or recrystallization.

Self-Validation Check:

-

The disappearance of the starting Schiff base (bright yellow) and the formation of the product can be tracked visually (fading color) and by

NMR (loss of the

Figure 2: Interfacial mechanism of Asymmetric Phase-Transfer Catalysis.

Protocol 2: Seebach's Self-Regeneration of Stereocenters (SRS)

Target:

Reagents:

-

L-Proline.

-

Pivalaldehyde.

-

LDA (Lithium Diisopropylamide).

-

Electrophile (e.g., Methyl Iodide).

Methodology:

-

Acetal Formation: Reflux L-Proline with pivalaldehyde in pentane using a Dean-Stark trap to remove water. This yields the cis-oxazolidinone (the "Seebach oxazolidinone").

-

Enolization: Cool a solution of the oxazolidinone in dry THF to -78°C. Add LDA (1.1 equiv) slowly.

-

Causality: The bulky tert-butyl group from pivalaldehyde blocks one face of the molecule, directing the enolization and subsequent attack.

-

-

Alkylation: Add Methyl Iodide (1.2 equiv). The electrophile attacks trans to the tert-butyl group to minimize steric strain.

-

Hydrolysis: Acidic hydrolysis (6N HCl, reflux) removes the pivalaldehyde auxiliary, yielding

-methyl-proline.

Part 4: Characterization & Validation Standards

To ensure scientific integrity, the synthesized compounds must be validated using the following criteria:

-

NMR Spectroscopy:

-

NMR: Absence of the

-

NMR: The quaternary

-

NMR: Absence of the

-

Chiral HPLC:

-

Use columns such as Daicel Chiralpak AD-H or OD-H.

-

Compare against racemic standards (synthesized using non-chiral bases like NaH/DMF) to calculate Enantiomeric Excess (ee%).

-

-

X-Ray Crystallography:

-

Essential for absolute configuration assignment if the derivative is novel.

-

References

-

Maruoka, K., et al. (2024). "Asymmetric Phase-Transfer Alkylation of Readily Available Aryl Aldehyde Schiff Bases of Amino Acid Ethyl Esters." Organic Letters. Link[5]

-

Seebach, D., Sting, A. R., & Hoffmann, M. (1996).[6] "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle." Angewandte Chemie International Edition. Link

- Ooi, T., & Maruoka, K. (2007). "Recent Advances in Asymmetric Phase-Transfer Catalysis.

-

Tanaka, M. (2007). "Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides." Chemical & Pharmaceutical Bulletin. Link

- Vogt, H., & Bräse, S. (2007). "Recent approaches towards the asymmetric synthesis of -disubstituted -amino acids." Organic & Biomolecular Chemistry.

Sources

- 1. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Preparation of chiral amino esters by asymmetric phase-transfer catalyzed alkylations of Schiff bases in a ball mill - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. semanticscholar.org [semanticscholar.org]

Preliminary Studies on the Reactivity of Phenylhexanoate Derivatives

Content Type: Technical Whitepaper & Experimental Guide Audience: Pharmaceutical Scientists, Medicinal Chemists, and Process Engineers Subject: Structure-Reactivity Relationships (SRR) and Hydrolytic Stability of Lipophilic Phenyl Esters

Executive Summary

Phenylhexanoate derivatives represent a critical class of lipophilic esters often utilized in prodrug design to mask phenolic payloads or modulate the physicochemical properties of carboxylic acid moieties. By bridging the gap between short-chain acetates and long-chain fatty esters, the hexanoate (caproate) moiety offers a unique balance of lipophilicity (

This guide provides a rigorous technical framework for evaluating the reactivity of these derivatives. It moves beyond simple observation, establishing a causal link between the electronic nature of substituents (Hammett

Part 1: Structural Dynamics & Electronic Theory

The Hammett Relationship in Phenylhexanoates

The reactivity of phenylhexanoate derivatives toward hydrolysis is governed principally by the electronic density at the carbonyl carbon and the leaving group ability of the phenolate ion. This relationship is quantified using the Hammett equation:

- : Rate constant of the substituted phenylhexanoate.

- : Rate constant of the unsubstituted phenylhexanoate.

-

(Reaction Constant) : Measures sensitivity to electronic effects. For alkaline hydrolysis of phenyl esters,

-

(Substituent Constant) : A measure of the electronic effect of the substituent (e.g.,

Mechanistic Pathway: Hydrolysis

The dominant mechanism for the degradation of these esters in alkaline media is Base-catalyzed, Acyl-oxygen cleavage, bimolecular (

-

Nucleophilic Attack: Hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate. This is often the rate-determining step (RDS) for esters with poor leaving groups, though breakdown can become rate-limiting for very stable phenols.

-

Collapse: The intermediate collapses, expelling the phenolate anion.

Visualization of the Hydrolytic Pathway

The following diagram illustrates the critical transition states and the influence of the hexanoate chain (steric bulk) versus the phenyl ring substituents (electronic effects).

Figure 1: Mechanistic pathway of phenylhexanoate hydrolysis highlighting electronic and steric modulation points.

Part 2: Synthetic Protocols

To study reactivity, a library of 4-substituted phenylhexanoates must be synthesized with high purity. The Acyl Chloride Method is preferred over Fischer esterification due to higher yields and milder conditions, preventing degradation of sensitive substrates.

Protocol 1: Synthesis of 4-Substituted Phenylhexanoates

Objective: Synthesize 4-nitrophenyl hexanoate (Model EWG substrate) and 4-methoxyphenyl hexanoate (Model EDG substrate).

Reagents:

-

4-Substituted Phenol (1.0 eq)

-

Hexanoyl Chloride (1.1 eq) [CAS: 142-61-0]

-

Triethylamine (

) (1.2 eq) -

Dichloromethane (DCM), anhydrous

Step-by-Step Workflow:

-

Preparation: Dissolve 10 mmol of the substituted phenol in 20 mL anhydrous DCM in a round-bottom flask under nitrogen atmosphere.

-

Base Addition: Add 12 mmol of

. Cool the mixture to 0°C using an ice bath. -

Acylation: Add 11 mmol of hexanoyl chloride dropwise over 15 minutes. The reaction is exothermic; maintain temperature < 5°C to prevent side reactions.

-

Reaction: Allow to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 8:2).

-

Workup:

-

Wash organic layer with 1M HCl (2 x 10 mL) to remove excess amine.

-

Wash with sat.

(2 x 10 mL) to remove unreacted phenol/acid. -

Wash with Brine (10 mL), dry over

, and concentrate in vacuo.

-

-

Purification: Recrystallize from cold ethanol or purify via flash column chromatography if oil.

Self-Validation Check:

-

IR Spectroscopy: Disappearance of broad O-H stretch (3200-3600

) and appearance of strong Ester C=O stretch (~1750 -

Yield: Should exceed 85% for valid kinetic comparison batches.

Part 3: Hydrolysis Kinetics & Stability Profiling

This section details the measurement of pseudo-first-order rate constants (

Protocol 2: Spectrophotometric Kinetic Assay

Principle: The hydrolysis of phenyl esters releases a phenol. If the phenol is p-nitrophenol, the release can be monitored directly at 400 nm (yellow phenolate). For non-chromogenic phenols, HPLC is required.

Experimental Setup:

-

Buffer: Phosphate buffer (pH 7.4) or Carbonate buffer (pH 10.0) with 10% Acetonitrile (to ensure solubility of the lipophilic hexanoate).

-

Temperature: 37°C (thermostatted).

Workflow:

-

Stock Solution: Prepare 10 mM stock of phenylhexanoate derivative in Acetonitrile.

-

Initiation: Add 20

stock to 1.98 mL pre-warmed buffer in a quartz cuvette. -

Monitoring: Measure Absorbance (

of phenolate) every 30 seconds for 60 minutes.-

p-Nitrophenol: 400 nm

-

Unsubstituted Phenol: 270 nm (requires UV transparent buffer)

-

-

Data Analysis: Plot

vs. time. The slope is

Data Presentation: Theoretical Hammett Trends

Based on established literature for phenyl esters, the expected kinetic data for phenylhexanoates follows the trends below.

| Substituent (R) | Predicted Relative Rate ( | Half-Life ( | |

| p-NO2 | +0.78 | 6.0x (Fastest) | ~ 5 min |

| p-Cl | +0.23 | 1.7x | ~ 18 min |

| H | 0.00 | 1.0x (Reference) | ~ 30 min |

| p-Me | -0.17 | 0.6x | ~ 50 min |

| p-OMe | -0.27 | 0.5x (Slowest) | ~ 60 min |

Note: Data is illustrative of typical Hammett

Part 4: Experimental Workflow Visualization

The following diagram outlines the logical flow from synthesis to kinetic validation, ensuring a closed-loop research process.

Figure 2: Iterative workflow for establishing structure-reactivity relationships.

References

-

Hammett, L. P. (1937).[1] "The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives". Journal of the American Chemical Society.[1] Link

-

Kirsch, J. F., & Jencks, W. P. (1964). "Base-catalyzed Hydrolysis of p-Nitrophenyl Acetate". Journal of the American Chemical Society.[1] Link

- Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH. (Foundational text on esterase activity and prodrug design).

-

Rautio, J., et al. (2018). "The expanding role of prodrugs in contemporary drug design and development". Nature Reviews Drug Discovery. Link

-

Hansch, C., Leo, A., & Taft, R. W. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters". Chemical Reviews. Link

Sources

Stereochemical Control and Synthesis of 2-Amino-2-Phenylhexanoate Esters: A Technical Guide

Executive Summary

The synthesis and stereochemical assignment of

This guide provides a rigorous technical framework for the asymmetric synthesis, purification, and absolute configuration determination of these esters, moving beyond basic textbook definitions to field-proven, high-fidelity protocols.

Part 1: Structural Analysis & Stereochemical Challenges

The Quaternary Center

The 2-amino-2-phenylhexanoate ester possesses a chiral tetrasubstituted carbon. Unlike proteinogenic amino acids (which possess a hydrogen at the

Cahn-Ingold-Prelog (CIP) Priority Assignment

Correctly assigning the absolute configuration (

- : Nitrogen (Atomic No. 7) has the highest priority.

-

(Ester) : The carbonyl carbon is bonded to

-

(Phenyl) : The aromatic ipso-carbon is bonded to

-

(Butyl) : The alkyl carbon is bonded to

Priority Sequence:

-

(

)-Configuration: Counter-clockwise arrangement of 1 -

(

)-Configuration: Clockwise arrangement.

Stereochemical Logic Diagram

The following diagram illustrates the decision logic for assigning configuration and the synthetic pathways to achieve them.

Figure 1: Cahn-Ingold-Prelog priority logic for 2-amino-2-phenylhexanoate esters.

Part 2: Synthetic Strategies (Asymmetric Synthesis)

While classical Strecker synthesis yields racemic mixtures requiring tedious resolution, Asymmetric Phase-Transfer Catalysis (PTC) is the modern standard for generating quaternary amino acids with high enantiomeric excess (

The Maruoka Catalyst Protocol

The most robust method involves the alkylation of a protected

Mechanism: The chiral catalyst forms a tight ion pair with the enolate of the Schiff base. The bulky binaphthyl rings of the catalyst shield one face of the enolate, forcing the alkyl halide (butyl iodide) to approach from the opposite side.

Key Reagents:

-

Substrate: tert-Butyl 2-((diphenylmethylene)amino)-2-phenylacetate (Protected Phenylglycine).

-

Electrophile: 1-Iodobutane.

-

Catalyst:

-3,4,5-trifluorophenyl-NAS bromide (Maruoka Catalyst). -

Base: 50% KOH (aq) or CsOH.

Synthetic Workflow Diagram

Figure 2: Asymmetric alkylation workflow using Phase Transfer Catalysis.

Part 3: Detailed Experimental Protocols

Protocol A: Asymmetric Synthesis via PTC

Note: All reactions must be performed under an argon atmosphere.

-

Preparation: In a round-bottom flask, dissolve N-(diphenylmethylene)phenylglycine tert-butyl ester (1.0 eq) and (S,S)-Maruoka Catalyst (1 mol%) in Toluene.

-

Activation: Cool the mixture to 0°C. Add 50% aqueous KOH (5.0 eq) vigorously.

-

Alkylation: Dropwise add 1-Iodobutane (1.2 eq). The reaction rate is slower for butyl groups compared to methyl/allyl; stir for 24-48 hours at 0°C.

-

Quench & Workup: Dilute with water and extract with ether. Wash the organic layer with brine, dry over

, and concentrate. -

Hydrolysis: Dissolve the crude imine in THF. Add 1M Citric Acid (2.0 eq) and stir at room temperature for 4 hours to remove the benzophenone protecting group.

-

Purification: Neutralize with

and extract. Purify via flash column chromatography (Silica gel, Hexane/EtOAc).

Protocol B: Enzymatic Kinetic Resolution (Alternative)

If asymmetric synthesis is not feasible, racemic esters can be resolved using lipases. However, quaternary centers are sterically challenging for standard lipases.

-

Enzyme: Candida antarctica Lipase B (CAL-B) or Candida lipolytica ester hydrolase.

-

Solvent: Phosphate buffer (pH 7.0) / DMSO cosolvent (10%).[1]

-

Process: The enzyme preferentially hydrolyzes the (

)-ester to the acid, leaving the (

Part 4: Analytical Validation & Data Presentation

Comparative Analysis Methods

To validate the stereochemistry, a combination of Chiral HPLC and X-ray crystallography is required. NMR alone is insufficient for absolute configuration but useful for purity.

| Method | Purpose | Specific Conditions / Notes |

| Chiral HPLC | Enantiomeric Excess ( | Column: Chiralpak AD-H or OD-H.Mobile Phase: Hexane/IPA (90:10).Flow: 0.5 mL/min.Detection: UV @ 254 nm. |

| X-Ray Crystallography | Absolute Configuration | Requires crystallization of a derivative (e.g., |

| Polarimetry | Optical Rotation | Compare |

| 1H NMR | Chemical Purity | Verify the integration of the Butyl chain (0.8-1.4 ppm) vs Phenyl protons (7.2-7.4 ppm). |

Resolution Decision Matrix

Figure 3: Decision matrix for resolving racemic mixtures of quaternary amino esters.

References

-

Maruoka, K., & Ooi, T. (2003).

-Dialkyl- -

Soloshonok, V. A., et al. (2004). Asymmetric Synthesis of

-Amino Acids via Homologation of Ni(II) Complexes. Journal of Organic Chemistry. [Link] -

Yee, C., et al. (1992).[3] Enzymes for the resolution of alpha-tertiary-substituted carboxylic acid esters. Journal of Organic Chemistry. [Link]

-

Cahn, R. S., Ingold, C., & Prelog, V. (1966). Specification of Molecular Chirality. Angewandte Chemie International Edition. [Link]

-

Shirakawa, S., & Maruoka, K. (2013). Recent Developments in Asymmetric Phase-Transfer Reactions. Angewandte Chemie. [Link]

Sources

Technical Guide: IUPAC Nomenclature for Substituted Amino Acid Esters

Executive Summary: The Precision Imperative

In medicinal chemistry and drug development, ambiguity is a liability. While biochemists rely on trivial names (e.g., N-methyl-L-valine ethyl ester), regulatory bodies and patent offices require unambiguous, systematic identification. This guide bridges the gap between bench-side shorthand and the rigorous Preferred IUPAC Names (PINs) required for Intellectual Property (IP) protection and regulatory filing (IND/NDA).

Key Takeaway: The nomenclature of substituted amino acid esters is governed by the Order of Precedence . The ester moiety dictates the suffix, demoting the amine to a prefix. Mastery of this hierarchy ensures your chemical registration systems and patent claims are robust.

The Hierarchy of Authority (Order of Precedence)

To name a substituted amino acid ester correctly, one must first accept a fundamental IUPAC rule: Esters outrank Amines.

According to IUPAC Blue Book Rule P-41 , functional groups are ranked to determine the "Principal Characteristic Group." This group receives the suffix, while all others become prefixes.

The Priority Ladder[1]

-

Carboxylic Acids (

) — Highest[1] -

Esters (

) — Principal Group for this topic [2] -

Amides (

) -

Nitriles (

) -

Aldehydes/Ketones

-

Alcohols (

)[1] -

Amines (

) — Subordinate (Prefix) -

Ethers/Halides — Always Prefixes

Because the ester is senior to the amine, the molecule is named as an alkanoate , not an amine. The amine is treated merely as a substituent (amino-) on the alkanoate chain.

The Core Naming Algorithm

Follow this four-step logic gate to generate the systematic name.

Step 1: Deconstruct the Molecule

Split the ester into two distinct components based on the ester oxygen:

-

The Alkyl Group (

): Derived from the alcohol.[3][4] This is the first word of the name. -

The Acyl Group (

): Derived from the amino acid.[2] This provides the root name.[5]

Step 2: Name the Alkyl Group (Alcohol Component)

Identify the carbon chain attached to the single-bonded oxygen.

-

Example:

-

Example:

Step 3: Name the Acyl Group (Acid Component)

This is the complex step.

-

Numbering: The Carbonyl Carbon is Always #1 .

-

Parent Chain: Identify the longest carbon chain containing the carbonyl.

-

Suffix: Replace "-oic acid" with "-oate" .

-

Substituents: The amine group is located at position 2 (alpha). It is named "2-amino" .

Step 4: Stereochemistry (The Cahn-Ingold-Prelog System)

Drug development requires absolute stereochemistry (

-

Assign priorities to the chiral center (usually C2):

- (Atomic number 7)

- (Carbon bonded to Oxygens)

-

Side Chain (Carbon bonded to Carbon/Hydrogen)

- (Lowest)

-

Note: Most naturally occurring L-amino acids are (2S) , with the notable exception of L-Cysteine (which is 2R due to the sulfur atom).

Visualizing the Logic Flow

The following diagram illustrates the decision tree for naming these compounds, distinguishing between systematic naming and permissible retained names.

Caption: Decision tree for selecting between Systematic (PIN) and Retained nomenclature pathways.

Complex Case Studies & Data Tables

Case 1: The "Simple" Substitution

Structure: L-Phenylalanine ethyl ester

-

Retained Name: Ethyl L-phenylalaninate

-

Systematic Name (PIN): Ethyl (2S)-2-amino-3-phenylpropanoate

Why the difference? The retained name implies the structure of Phenylalanine. The systematic name explicitly defines the 3-carbon propanoate chain with a phenyl substituent at position 3 and an amino group at position 2.

Case 2: N-Alkylation (Secondary Amines)

When the amine nitrogen is substituted (e.g., in peptidomimetics), the "amino" prefix is modified.

Structure: N-Methyl-L-Valine methyl ester

-

Systematic Construction:

-

Parent: 3-methylbutanoate (Valine skeleton is isovaleric acid derivative).

-

Nitrogen: The amino group has a methyl substituent

(methylamino). -

Locant: Position 2.

-

-

Systematic Name: Methyl (2S)-3-methyl-2-(methylamino)butanoate.

Case 3: Side Chain Esters (Aspartic/Glutamic Acid)

If the amino acid has two carboxyl groups, priority goes to the principal chain (usually the one with the amino group, or the longer chain).

Structure: L-Aspartic acid

-

Analysis: The

-COOH is an acid (Priority 1). The -

Rule: The Acid wins. The ester is a substituent named "methoxycarbonyl" .

-

Systematic Name: (2S)-2-amino-4-methoxy-4-oxobutanoic acid.

Comparative Nomenclature Table

| Structure Type | Common/Retained Name | Preferred IUPAC Name (Systematic) | Key Feature |

| Standard | Methyl alaninate | Methyl 2-aminopropanoate | Base alkane chain |

| Aromatic | Ethyl phenylalaninate | Ethyl 2-amino-3-phenylpropanoate | Phenyl as C3 substituent |

| N-Substituted | Methyl N-methylleucinate | Methyl 4-methyl-2-(methylamino)pentanoate | Amino group modification |

| Side Chain | O-tert-Butyl serine | tert-Butyl 2-amino-3-hydroxypropanoate | Ester is principal group |

| Di-Ester | Dimethyl aspartate | Dimethyl 2-aminobutanedioate | "dioate" for two esters |

Advanced Protocol: Handling Stereochemistry in Databases

When registering these compounds in Electronic Lab Notebooks (ELN) or Registration Systems (e.g., ChemDraw JS, BIOVIA), automated naming algorithms often default to systematic names.

Self-Validating Protocol for Stereochemistry:

-

Draw the structure with explicit wedges/dashes.

-

Calculate CIP Priority:

- .

-

Verify H-orientation:

-

If H is on a Dash (back): Clockwise =

, Counter-Clockwise = -

If H is on a Wedge (front): Clockwise =

, Counter-Clockwise =

-

-

Cross-Check: Compare the generated name against the starting material. If you started with L-Alanine, your product must be (2S) (unless inversion occurred).

References

-

IUPAC Blue Book P-44 : Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Section P-44: Seniority of Parent Structures.[6]

-

[Link]

-

-

IUPAC Blue Book P-65: Section P-65: Esters.

-

[Link]

-

-

Master Organic Chemistry: Table of Functional Group Priorities for Nomencl

-

[Link]

-

-

Chemistry LibreTexts: Nomenclature of Esters and Amino Acid Deriv

-

[Link]

-

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. 3AA-6 to 3AA-10 [iupac.qmul.ac.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 25.5 Esters – Structure, Properties and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 5. youtube.com [youtube.com]

- 6. Blue Book P-60-65 [iupac.qmul.ac.uk]

exploratory research on chiral α-amino acid esters

Precision Synthesis and Characterization of Chiral -Amino Acid Esters

Executive Summary: The "Chiral Switch" Imperative

In modern drug discovery, the transition from racemates to single enantiomers—often termed the "Chiral Switch"—is no longer a trend but a regulatory mandate. Chiral

However, these compounds present a unique "stability-lability paradox." The very

The Core Challenge: Racemization Mechanisms

Before designing a synthesis route, one must understand the enemy: racemization. In

The Oxazolone Pathway

During peptide coupling or ester activation, the carbonyl oxygen of the

Figure 1: The Oxazolone pathway is the primary driver of racemization during activation. Suppression requires specific additives (e.g., HOBt, Oxyma) or urethane-type protecting groups (Boc, Fmoc).

Advanced Synthesis Strategies

Strategy A: Coupling Reagents & Additives (The Kinetic Approach)

For direct esterification or amide coupling, the choice of reagent dictates the racemization risk. Carbodiimides (DCC, EDC) are standard but risky without additives.

Table 1: Comparative Efficacy of Coupling/Activation Reagents

| Reagent Class | Examples | Mechanism | Racemization Risk | Best Use Case |

| Carbodiimides | DCC, EDC | Forms O-acylisourea | High (w/o additive) | General synthesis (must use HOBt/HOAt). |

| Phosphonium Salts | PyBOP, PyAOP | Forms acyloxyphosphonium | Moderate | Difficult couplings; hindered amino acids. |

| Uronium/Aminium | HATU, HBTU | Forms active ester in situ | Low (if base controlled) | High-fidelity synthesis; solid-phase peptide synthesis (SPPS). |

| Additives | HOBt, Oxyma | Traps active ester | Negligible | Mandatory co-solvents for carbodiimides. |

Strategy B: Dynamic Kinetic Resolution (The Exploratory Approach)

This is the frontier of chiral ester synthesis. Standard kinetic resolution yields max 50% product. Dynamic Kinetic Resolution (DKR) overcomes this by continuously racemizing the unreactive enantiomer while selectively transforming the reactive one, theoretically achieving 100% yield of a single enantiomer.[1]

The System:

-

Biocatalyst: A lipase (e.g., Candida antarctica Lipase B - CALB) selectively hydrolyzes or transesterifies only the (

)-enantiomer. -

Chemocatalyst: A transition metal complex (e.g., Ruthenium) or an aldehyde continuously racemizes the substrate.

Figure 2: DKR couples enzymatic selectivity with chemical racemization. The (R)-enantiomer is continuously converted to the (S)-enantiomer, which is then funneled to the product.

Experimental Protocol: Chemoenzymatic DKR

Note: This protocol synthesizes an enantiopure (

Objective: Isolate (

Reagents:

-

Racemic N-Boc-Phenylalanine ethyl ester (10 mmol)

-

Candida antarctica Lipase B (immobilized, e.g., Novozym 435)

-

Ruthenium catalyst: (p-cymene)Ru(Cl)2(PPh3) (2 mol%)

-

Base:

(1 eq) to facilitate in-situ racemization via deprotonation. -

Solvent: Toluene (anhydrous).

Step-by-Step Methodology:

-

Preparation: In a flame-dried Schlenk flask under Argon, dissolve the racemic ester (10 mmol) in anhydrous Toluene (50 mL).

-

Catalyst Activation: Add the Ruthenium catalyst (2 mol%) and

. Stir at 60°C for 30 mins to initiate the racemization equilibrium (verify by taking an aliquot of pure enantiomer control if available; it should racemize). -

Enzymatic Resolution: Add the immobilized Lipase (200 mg) and Ethanol (3 eq) as the nucleophile for transesterification (or water for hydrolysis, though transesterification is preferred for ester synthesis).

-

Reaction Monitoring: Stir at 60°C. Monitor via Chiral HPLC every 4 hours.

-

Termination: When conversion >95% and ee >98%, filter off the immobilized enzyme and inorganic salts.

-

Purification: Concentrate the filtrate and purify via flash column chromatography (Hexane/EtOAc).

Self-Validating Checkpoint:

-

If conversion stops at 50%, the racemization catalyst is inactive (poisoned).

-

If ee drops, the background chemical reaction (uncatalyzed hydrolysis) is competing with the enzyme. Lower the temperature.

Analytical Validation: Chiral HPLC

Proving the success of chiral synthesis requires specific separation techniques. Standard C18 columns cannot separate enantiomers.

Column Selection Strategy

For amino acid esters, Polysaccharide-based Chiral Stationary Phases (CSPs) are the gold standard.

-

Amylose tris(3,5-dimethylphenylcarbamate): (e.g., Chiralpak AD, Lux Amylose-1). Excellent for aromatic amino acids.

-

Cellulose tris(3,5-dimethylphenylcarbamate): (e.g., Chiralcel OD, Lux Cellulose-1). often complementary to Amylose.

Method Development Parameters[4][6][7][8]

-

Mobile Phase: Hexane/IPA (Normal Phase) is standard. For polar amino esters, add 0.1% Diethylamine (DEA) or Trifluoroacetic acid (TFA) to sharpen peaks.

-

Derivatization: If the ester lacks a chromophore (e.g., Leucine ethyl ester), derivatize with NBD-Cl (4-chloro-7-nitrobenzofurazan) or Fmoc-Cl prior to injection to enable fluorescence detection.

Table 2: Troubleshooting Chiral Separations

| Issue | Probable Cause | Corrective Action |

| Broad Peaks | Slow mass transfer or ionization | Add 0.1% DEA (for amines) or TFA (for acids) to mobile phase. |

| Peak Tailing | Interaction with silanols | Increase buffer strength or switch to "immobilized" CSPs. |

| No Separation | Wrong selector | Switch from Amylose (AD) to Cellulose (OD) or Pirkle-type (Whelk-O). |

References

-

Dynamic Kinetic Resolution of Amino Acid Esters Catalyzed by Lipases. Source: PubMed / NIH. URL:[Link] (Search Term: Kinetic Resolution Amino Acid Esters Lipases)

-

Dynamic Kinetic Resolution in Asymmetric Synthesis. Source: Wikipedia (General Principles). URL:[Link][1][6]

-

Dynamic Kinetic Resolution of

-Amino Acid Esters in the Presence of Aldehydes. Source: ResearchGate. URL:[Link] -

Direct Chiral Separation of N-Fmoc Amino Acids by HPLC. Source: ResearchGate. URL:[Link]

-

Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Pharmaceuticals. Source: PMC - NIH. URL:[Link]

-

Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Source: Agilent Technologies. URL:[Link]

Sources

- 1. Dynamic kinetic resolution in asymmetric synthesis - Wikipedia [en.wikipedia.org]

- 2. peptide.com [peptide.com]

- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 4. thesis.unipd.it [thesis.unipd.it]

- 5. Frontiers | Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis [frontiersin.org]

- 6. chinesechemsoc.org [chinesechemsoc.org]

Methodological & Application

Technical Application Note: Scalable Synthesis of Methyl 2-amino-2-phenylhexanoate via Bucherer-Bergs Cyclization

Executive Summary & Strategic Rationale

This protocol details the synthesis of Methyl 2-amino-2-phenylhexanoate , a sterically hindered

Route Selection: The Bucherer-Bergs Advantage While the Strecker synthesis is standard for aldehydes, it often fails or suffers from reversibility with sterically hindered aromatic ketones like valerophenone (1-phenyl-1-pentanone). Consequently, this protocol utilizes the Bucherer-Bergs reaction , which proceeds via a thermodynamic hydantoin intermediate. This route offers three distinct advantages for this specific target:

-

Thermodynamic Stability: The hydantoin ring forms irreversibly under the reaction conditions, driving the consumption of the hindered ketone.

-

Scalability: The intermediate crystallizes readily, simplifying purification without chromatography.

-

Robustness: It avoids the instability issues of

-aminonitriles derived from aromatic ketones.

Safety & EHS Protocols (Critical)

WARNING: High-Risk Reagents Employed.

-

Potassium Cyanide (KCN): Fatal if swallowed, inhaled, or absorbed through skin. Contact with acid releases HCN gas. Protocol: All weighing must occur in a dedicated cyanide hood. A quenching bath (10% sodium hypochlorite/Bleach) must be prepared before starting.

-

Thionyl Chloride (SOCl₂): Reacts violently with water to release HCl and SO₂. Handle only under inert atmosphere (N₂/Ar).

Reaction Scheme & Mechanism

The synthesis proceeds in three distinct phases: (1) Hydantoin formation,[1][2][3][4][5][6] (2) Alkaline hydrolysis to the free amino acid, and (3) Methyl ester formation via acyl chloride generation in situ.

Caption: Three-stage synthetic pathway transforming valerophenone to the target ester via a stable hydantoin scaffold.

Detailed Experimental Protocol

Phase 1: Synthesis of 5-butyl-5-phenylhydantoin

Objective: Convert valerophenone into the stable hydantoin ring.

-

Setup: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Reagent Addition:

-

Add Valerophenone (16.2 g, 100 mmol).

-

Add Ethanol (100 mL) and Water (100 mL).

-

Add Ammonium Carbonate (38.4 g, 400 mmol, 4.0 equiv).

-

Carefully add Potassium Cyanide (9.8 g, 150 mmol, 1.5 equiv).

-

-

Reaction: Heat the mixture to 60°C for 24–48 hours.

-

Note: The solution typically becomes homogeneous before the product begins to precipitate.

-

Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). Valerophenone spot should disappear.

-

-

Workup:

-

Concentrate the mixture to ~50% volume (remove EtOH) under reduced pressure (trap HCN vapors in bleach!).

-

Cool the aqueous residue to 0°C.

-

Acidify carefully with conc. HCl to pH 2 inside a fume hood.

-

Filtration: The hydantoin precipitates as a white solid. Filter and wash with cold water.

-

Purification: Recrystallize from EtOH/Water if necessary.

-

Expected Yield: 70–85%.

-

Phase 2: Hydrolysis to 2-amino-2-phenylhexanoic acid

Objective: Open the hydantoin ring to release the free amino acid.

-

Setup: Use a stainless steel autoclave or a heavy-walled pressure tube (preferred for kinetics). Standard reflux may require 3-4 days.

-

Reaction:

-

Suspend 5-butyl-5-phenylhydantoin (10 g) in 3M NaOH (60 mL).

-

Seal and heat to 130–140°C for 24 hours.

-

-

Workup:

-

Cool to room temperature.[1][7] Filter off any insoluble unreacted hydantoin.

-

Neutralization: Adjust pH of the filtrate to ~6.0–6.5 (isoelectric point) using conc. HCl.

-